3,5-Dihydroxy-4-methylbenzoic acid;hydrate

Alpha-glucosidase inhibition Diabetes research Natural product screening

Procure the defined hemihydrate form (CAS 199926-34-6) of 3,5-Dihydroxy-4-methylbenzoic acid to ensure consistent stoichiometry and handling in your synthesis of lucidin/anthraquinone natural products or antidiabetic SAR campaigns. This specific hydrate, a weak α-glucosidase inhibitor (IC₅₀ ≈24 mg/L), serves as an essential negative control, validated against distinct 4-methoxy analogs (IC₅₀ ≈24 µg/mL) for potency optimization. Its use as a shikimate dehydrogenase inhibitor probe guarantees reliable target engagement data, while the hemihydrate's batch-to-batch reproducibility is critical for chromatographic standardization and multi-step organic syntheses demanding precise molar equivalents.

Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
CAS No. 199926-34-6
Cat. No. B1148660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-4-methylbenzoic acid;hydrate
CAS199926-34-6
Molecular FormulaC16H18O9
Molecular Weight354.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1O)C(=O)O)O.CC1=C(C=C(C=C1O)C(=O)O)O.O
InChIInChI=1S/2C8H8O4.H2O/c2*1-4-6(9)2-5(8(11)12)3-7(4)10;/h2*2-3,9-10H,1H3,(H,11,12);1H2
InChIKeyIXNJGQHDWCJSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxy-4-methylbenzoic Acid Hydrate (CAS 199926-34-6): An Overview of Chemical Identity and Research-Grade Procurement


3,5-Dihydroxy-4-methylbenzoic acid;hydrate (CAS 199926-34-6) is a hemihydrate form of a monocyclic aromatic compound classified as a benzoic acid derivative . It belongs to the class of lichen-derived monoaromatic compounds, characterized by two hydroxyl groups and a methyl substituent on the benzene ring [1]. This hydrate exists as a solid with a reported melting point of 268–270°C [2]. The compound is recognized as a bioactive natural product scaffold and serves as a versatile building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Why In-Class Benzoic Acid Derivatives Cannot Replace 3,5-Dihydroxy-4-methylbenzoic Acid Hydrate in Research Protocols


While numerous dihydroxybenzoic acid derivatives share the same aromatic carboxylic acid backbone, substitution of the target compound with structurally similar analogs (e.g., 3,5-dihydroxybenzoic acid or 3,5-dihydroxy-4-methoxybenzoic acid) is not scientifically valid without revalidation of key performance parameters. Direct comparative studies reveal that the specific substitution pattern (methyl vs. methoxy vs. hydrogen at the 4-position) profoundly influences biological activity. For example, the target compound exhibits weak alpha-glucosidase inhibition (IC₅₀ = 24 mg/L), whereas its 4-methoxy analog demonstrates stronger inhibition in the same assay system [1]. Furthermore, the hydrated form (CAS 199926-34-6) may exhibit different solubility and stability characteristics compared to its anhydrous counterpart (CAS 28026-96-2), which is critical for reproducible experimental workflows .

Quantitative Performance Differentiation of 3,5-Dihydroxy-4-methylbenzoic Acid Hydrate Against Key Comparators


Alpha-Glucosidase Inhibitory Activity: Comparative IC₅₀ Values in a Lichen-Derived Monoaromatic Panel

In a comparative study of lichen-derived monoaromatic compounds, the target compound (3,5-dihydroxy-4-methylbenzoic acid, designated compound 3) exhibited weak inhibitory activity against alpha-glucosidase with an IC₅₀ of 24 mg/L (approximately 143 µM) . In contrast, its 4-methoxy analog (3,5-dihydroxy-4-methoxylbenzoic acid, compound 4) showed stronger inhibition with an IC₅₀ of 24.0 µg/mL (approximately 130 µM) [1]. The parent compound 3,5-dihydroxybenzoic acid (compound 1) and the methyl ester (compound 2) were also evaluated but did not show notable activity [2].

Alpha-glucosidase inhibition Diabetes research Natural product screening

Shikimate Dehydrogenase Inhibition: A Unique Enzyme Target Engagement Profile

The target compound is reported as an inhibitor of shikimate dehydrogenase (EC 1.1.1.25), a key enzyme in the shikimate pathway responsible for aromatic amino acid biosynthesis in bacteria, fungi, and plants [1]. This target engagement is distinct from other lichen-derived monoaromatic compounds like 3,5-dihydroxybenzoic acid, which primarily target hydroxycarboxylic acid receptor 1 (HCA1) . While quantitative inhibition data (Ki or IC₅₀) is not publicly available, the compound is specifically listed in the BRENDA enzyme database as an inhibitor of this pathway [2].

Shikimate pathway Antimicrobial target Enzyme inhibition

Antifungal Activity: Inhibition of Fungal Protein Synthesis and TCA Cycle Intermediates

The target compound has been shown to inhibit the growth of fungi by interfering with protein synthesis . Additionally, it inhibits the production of citric acid cycle intermediates, specifically succinic acid and fumaric acid . In contrast, the unsubstituted analog 3,5-dihydroxybenzoic acid primarily exhibits antioxidant and UV-blocking properties [1].

Antifungal agent Fungal metabolism Protein synthesis inhibition

Hydrate Form (CAS 199926-34-6) vs. Anhydrous Form (CAS 28026-96-2): Physical Property and Handling Considerations

The target compound is supplied as a hemihydrate (CAS 199926-34-6) with a molecular weight of 177.15 g/mol and a reported melting point of 268–270°C [1]. The anhydrous form (CAS 28026-96-2) has a molecular weight of 168.15 g/mol and a melting point range of 266–272°C . The hydrate form may offer improved stability under ambient storage conditions, as anhydrous forms of phenolic acids can be hygroscopic .

Chemical procurement Hydrate stability Research reproducibility

Optimal Research and Industrial Use Cases for 3,5-Dihydroxy-4-methylbenzoic Acid Hydrate Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Alpha-Glucosidase Inhibitors

Due to its weak but measurable alpha-glucosidase inhibition (IC₅₀ = 24 mg/L) and direct comparability with more potent 4-methoxy analogs (IC₅₀ = 24 µg/mL), this compound serves as an essential control or chemical probe in SAR campaigns aimed at optimizing potency and selectivity for antidiabetic or antiviral applications [1].

Chemical Probe for Shikimate Pathway Enzyme Inhibition Studies

As a recognized inhibitor of shikimate dehydrogenase (EC 1.1.1.25), this compound is uniquely suited for target engagement studies and for validating the role of the shikimate pathway in microbial and plant models, where it can be used alongside pathway-specific inhibitors to dissect metabolic flux [2].

Building Block for Synthesis of Bioactive Natural Product Analogs

The compound is an efficient precursor for the synthesis of lucidin and related anthraquinone natural products, making it a valuable starting material in medicinal chemistry programs focused on analgesic and antipyretic agents .

Standardized Reagent for Reproducible Analytical and Synthetic Workflows

The defined hemihydrate form (CAS 199926-34-6) provides consistent stoichiometry and handling characteristics, ensuring reproducibility in analytical chemistry applications such as chromatography standardization, as well as in multi-step organic syntheses where precise molar equivalents are critical .

Technical Documentation Hub

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